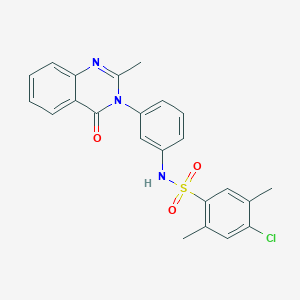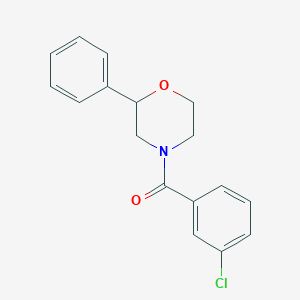![molecular formula C21H22N2O2 B2783896 N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-3,3-DIPHENYLPROPANAMIDE CAS No. 1421459-23-5](/img/structure/B2783896.png)
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-3,3-DIPHENYLPROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-3,3-DIPHENYLPROPANAMIDE is a compound that features a unique structure combining an isoxazole ring with a diphenylpropanamide moiety. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are known for their significant biological activities and are commonly found in various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-3,3-DIPHENYLPROPANAMIDE typically involves the formation of the isoxazole ring followed by the attachment of the diphenylpropanamide group. One common method for synthesizing isoxazoles is through the cycloaddition of nitrile oxides with alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) under mild conditions . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient processes to produce the desired compounds in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-3,3-DIPHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the diphenylpropanamide moiety.
Substitution: Substitution reactions can occur at the isoxazole ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-3,3-DIPHENYLPROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-3,3-DIPHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound features a similar isoxazole ring but with different substituents.
N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide: This compound has a benzoisoxazole core and is used as a BRD4 inhibitor.
Uniqueness
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-3,3-DIPHENYLPROPANAMIDE is unique due to its specific combination of the isoxazole ring and diphenylpropanamide moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-14-19(25-23-16)12-13-22-21(24)15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,14,20H,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTCCTVICKQOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
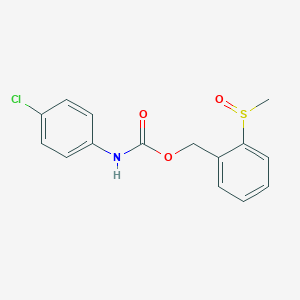
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2783816.png)

![N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2783819.png)

![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2783821.png)
![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783822.png)
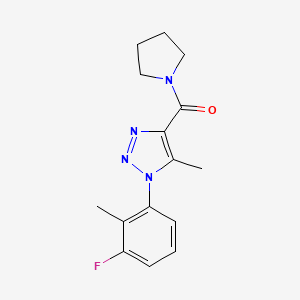
![N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2783824.png)
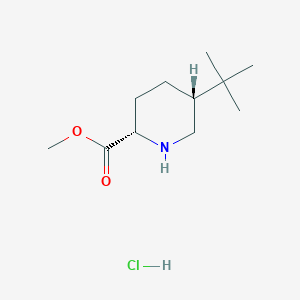
![3-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2783828.png)
